Pomalidomide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O4 |

|---|---|

Molecular Weight |

276.26 g/mol |

IUPAC Name |

4-amino-5,6,7-trideuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i1D,2D,3D |

InChI Key |

UVSMNLNDYGZFPF-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1[2H])N)C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H] |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

Pomalidomide-d3 chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Pomalidomide-d3

Introduction

This compound is the deuterated form of Pomalidomide, a third-generation immunomodulatory drug (IMiD) derived from thalidomide.[1] As a stable isotope-labeled analog, this compound is a crucial tool in pharmacokinetic and metabolic studies, often serving as an internal standard in clinical mass spectrometry for the accurate quantification of Pomalidomide in biological matrices.[1][2] Deuteration, the replacement of hydrogen atoms with their heavy isotope deuterium, can potentially alter the pharmacokinetic and metabolic profiles of a drug, making such labeled compounds valuable in drug development research.[1] This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure

Pomalidomide is a racemic mixture of (R)- and (S)-isomers, characterized by an amino group at the fourth position of the phthaloyl ring of thalidomide.[] this compound is structurally identical, with three hydrogen atoms replaced by deuterium.

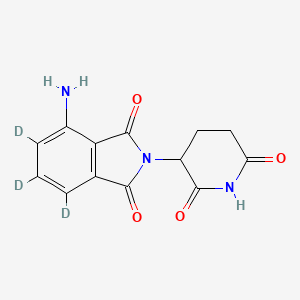

Caption: Chemical structure of this compound, highlighting the deuterium labeling.

Chemical and Physical Properties

The key chemical and physical properties of Pomalidomide and its deuterated analog are summarized below. The molecular weight is slightly increased in this compound due to the presence of deuterium atoms.

| Property | Pomalidomide | This compound |

| IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione[4] | 4-amino-2-(2,6-dioxo-3-piperidinyl-d3)isoindoline-1,3-dione |

| Synonyms | CC-4047, Actimid, Pomalyst, Imnovid[4][5] | CC-4047-d3[1] |

| CAS Number | 19171-19-8[4] | 2093128-28-8[1] |

| Molecular Formula | C₁₃H₁₁N₃O₄[4][6] | C₁₃H₈D₃N₃O₄ |

| Molecular Weight | 273.24 g/mol [4][6] | ~276.26 g/mol |

| Appearance | Solid yellow powder[4][5] | Not specified, likely similar to Pomalidomide |

| Melting Point | 318.5 - 320.5 °C[6] | Not specified |

| Boiling Point | 582.9 ± 45.0 °C (Predicted)[6] | Not specified |

| Solubility | Low solubility in aqueous solutions (~0.01 mg/mL), soluble in DMSO (54 mg/mL)[4][6] | Not specified, likely similar to Pomalidomide |

Mechanism of Action and Signaling Pathways

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, including direct anti-tumor activity, immunomodulation, and anti-angiogenic properties.[7] A primary target of Pomalidomide is the protein Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN).[7][8]

Core Signaling Pathway: CRBN-Mediated Protein Degradation

Pomalidomide acts as a "molecular glue," binding to CRBN and inducing the recruitment of substrate proteins (neosubstrates) to the E3 ligase complex.[1][] This leads to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][8] These factors are essential for the survival of multiple myeloma cells.

Caption: Pomalidomide's core mechanism via CRBN-mediated degradation of IKZF1/IKZF3.

Immunomodulatory Effects

The degradation of IKZF1 and IKZF3 leads to downstream immunomodulatory effects. Pomalidomide enhances the activity of T cells and Natural Killer (NK) cells, key components of the anti-tumor immune response.[7][9] It increases the production of interleukin-2 (IL-2), which promotes T cell proliferation, and enhances NK cell-mediated antibody-dependent cellular cytotoxicity (ADCC).[9][10] Additionally, Pomalidomide inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) from monocytes.[9][10]

Caption: Immunomodulatory effects of Pomalidomide on various immune cells.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a standard method for the quantification of Pomalidomide in biological samples like human plasma. This compound is an ideal internal standard for these assays.

Methodology:

-

Sample Preparation:

-

A small volume of human plasma (e.g., 25 µL) is used.[2]

-

Protein precipitation is performed by adding a solvent like acetonitrile containing the internal standard (this compound).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

Chromatographic Separation (LC):

-

An aliquot of the supernatant is injected into a UPLC/HPLC system.

-

Separation is typically achieved on a C18 reversed-phase column.

-

A gradient elution is employed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).[11]

-

-

Mass Spectrometric Detection (MS/MS):

-

The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

-

Detection is performed using Multiple Reaction Monitoring (MRM).

-

The precursor to product ion transitions for Pomalidomide and this compound are monitored for quantification.

-

Caption: General experimental workflow for the LC-MS/MS analysis of Pomalidomide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of Pomalidomide and its derivatives, including the position of isotopic labels.

Methodology:

-

Sample Preparation:

-

A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[12]

-

The solution is transferred to an NMR tube.

-

-

Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]

-

Standard ¹H NMR and ¹³C NMR spectra are acquired.

-

For this compound, the absence of specific proton signals and the corresponding changes in the carbon spectrum would confirm the location of the deuterium labels.

-

-

Spectral Analysis:

-

The chemical shifts (δ) in parts per million (ppm), signal multiplicities (singlet, doublet, etc.), and coupling constants (J) are analyzed to elucidate the molecular structure.[12]

-

Conclusion

This compound is an indispensable tool for researchers in drug development and clinical analysis. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as a reliable internal standard for highly sensitive and accurate quantification by mass spectrometry. Understanding its structure and the complex mechanism of action of Pomalidomide is crucial for its application in research and for the continued development of novel therapeutics targeting similar pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sciex.com [sciex.com]

- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]

- 6. chembk.com [chembk.com]

- 7. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The In Vitro Mechanism of Action of Pomalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide, a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in the treatment of multiple myeloma. Its mechanism of action is multifaceted, primarily revolving around the targeted degradation of specific proteins through the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the in vitro mechanism of action of pomalidomide, with a focus on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Cereblon-Mediated Protein Degradation

The primary in vitro mechanism of action of pomalidomide involves its function as a "molecular glue" that brings together the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2]

Binding to Cereblon (CRBN)

Pomalidomide binds directly to CRBN, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[3][4] This binding event induces a conformational change in CRBN, which in turn alters its substrate specificity.

Recruitment and Degradation of Neosubstrates

Upon binding to pomalidomide, CRBN recruits specific "neosubstrates" that it would not otherwise recognize. The most well-characterized neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] This recruitment leads to the polyubiquitination of Ikaros and Aiolos by the CRL4^CRBN^ complex. These polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[1]

Signaling Pathway of Pomalidomide-Induced Protein Degradation

Caption: Pomalidomide binds to CRBN, recruiting Ikaros and Aiolos for ubiquitination and proteasomal degradation.

Quantitative In Vitro Data

The following tables summarize key quantitative data related to the in vitro activity of pomalidomide.

Table 1: Binding Affinity of Pomalidomide to Cereblon

| Parameter | Value | Cell/System | Method | Reference |

| Ki | 156.60 nM | Recombinant hsDDB1-hsCRBN | Competitive Titration | [4] |

| Kd | 14.7 ± 1.9 µM | Recombinant CRBN TBD | Native Mass Spectrometry | [3] |

| IC50 | ~2 µM | U266 Myeloma Cell Extracts | Competitive Binding Assay | [5] |

Table 2: In Vitro Anti-proliferative Activity of Pomalidomide

| Cell Line | IC50 | Assay Duration | Method | Reference |

| RPMI8226 | 8 µM | 48 hours | MTT Assay | [6] |

| OPM2 | 10 µM | 48 hours | MTT Assay | [6] |

Table 3: In Vitro Immunomodulatory Activity of Pomalidomide

| Effect | IC50 / EC50 | Cell Type | Assay | Reference |

| Inhibition of T regulatory cell expansion | ~1 µM | PBMCs | Proliferation Assay | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the mechanism of action of pomalidomide.

Cereblon Co-Immunoprecipitation Assay

This assay is used to demonstrate the pomalidomide-dependent interaction between Cereblon and its neosubstrates, Ikaros and Aiolos.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for demonstrating pomalidomide-induced protein-protein interactions via co-immunoprecipitation.

Protocol:

-

Cell Culture and Transfection: Co-transfect HEK-293T cells with plasmids encoding Flag-tagged CRBN and HA-tagged Aiolos or Ikaros.

-

Treatment: Treat the transfected cells with pomalidomide (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 4 hours).

-

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with anti-Flag antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., glycine-HCl, pH 2.5 or by boiling in SDS-PAGE sample buffer).

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the HA tag (to detect Aiolos/Ikaros) and the Flag tag (to detect CRBN). A positive signal for HA-Aiolos/Ikaros in the pomalidomide-treated sample, but not in the DMSO control, indicates a drug-dependent interaction with CRBN.[1]

Ikaros and Aiolos Degradation Assay (Western Blot)

This assay is used to visualize and quantify the pomalidomide-induced degradation of Ikaros and Aiolos in cells.

Protocol:

-

Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S) and treat with various concentrations of pomalidomide or DMSO for different time points.

-

Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Analysis: A decrease in the intensity of the Ikaros and Aiolos bands in the pomalidomide-treated samples compared to the DMSO control indicates protein degradation. The loading control ensures that equal amounts of protein were loaded in each lane.[8]

In Vitro Ubiquitination Assay

This cell-free assay reconstitutes the ubiquitination cascade to directly demonstrate that pomalidomide promotes the ubiquitination of its target proteins.

Experimental Workflow: In Vitro Ubiquitination

Caption: A generalized workflow for an in vitro ubiquitination assay to assess pomalidomide's effect.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, the CRL4^CRBN^ E3 ligase complex, ubiquitin, ATP, and the purified target protein (Ikaros or Aiolos).

-

Treatment: Add pomalidomide or DMSO to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein (Ikaros or Aiolos). The appearance of a high-molecular-weight smear or ladder of bands in the pomalidomide-treated lane, corresponding to polyubiquitinated protein, demonstrates pomalidomide-dependent ubiquitination.[1]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effects of pomalidomide on cancer cell lines.

Protocol:

-

Cell Seeding: Seed multiple myeloma cells (e.g., RPMI-8226, OPM2) in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a serial dilution of pomalidomide or DMSO for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the IC50 value (the concentration of pomalidomide that inhibits cell growth by 50%).[9][10]

Cytokine Quantification (ELISA)

This assay is used to measure the immunomodulatory effects of pomalidomide by quantifying the secretion of cytokines such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α) from immune cells.

Protocol (General for Sandwich ELISA):

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2 or anti-human TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.

-

Sample and Standard Incubation: Add cell culture supernatants from pomalidomide- or DMSO-treated peripheral blood mononuclear cells (PBMCs), along with a serial dilution of a known concentration of the recombinant cytokine standard, to the wells and incubate.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP will catalyze a color change.

-

Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the cell culture supernatants. An increase in IL-2 and a decrease in TNF-α are expected with pomalidomide treatment.[11][12]

Conclusion

The in vitro mechanism of action of pomalidomide is centered on its ability to hijack the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to the targeted degradation of the transcription factors Ikaros and Aiolos. This targeted protein degradation results in both direct anti-proliferative effects on myeloma cells and immunomodulatory effects on immune cells. The experimental protocols outlined in this guide provide a framework for the continued investigation of pomalidomide and other molecular glue degraders, facilitating a deeper understanding of their therapeutic potential and the development of novel cancer therapies.

References

- 1. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Ikaros and Aiolos with pomalidomide fails to reactivate or induce apoptosis of the latent HIV reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 10. texaschildrens.org [texaschildrens.org]

- 11. The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Deuterated vs. Non-Deuterated Pomalidomide: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Core Principles, Experimental Methodologies, and Potential Clinical Implications

Abstract

Pomalidomide, a third-generation immunomodulatory agent, has demonstrated significant efficacy in the treatment of relapsed and refractory multiple myeloma. Its mechanism of action, centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, has prompted extensive research into next-generation analogs with improved therapeutic profiles. Deuteration, the strategic replacement of hydrogen with its heavy isotope deuterium, represents a promising avenue for enhancing the pharmacokinetic and pharmacodynamic properties of pomalidomide. This technical guide provides a comprehensive overview of the known characteristics of non-deuterated pomalidomide and explores the anticipated impact of deuteration. While direct comparative clinical data for deuterated pomalidomide is not yet publicly available, this document synthesizes existing knowledge to offer a robust framework for researchers, scientists, and drug development professionals. We present detailed experimental protocols for comparative studies and utilize visualizations to elucidate key concepts.

Introduction: The Rationale for Deuterating Pomalidomide

Pomalidomide exerts its therapeutic effects through a multifaceted mechanism, including direct anti-myeloma activity and immunomodulation. A cornerstone of its action is its function as a "molecular glue," bringing the CRBN E3 ubiquitin ligase into proximity with the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent proteasomal degradation.[1][2] This targeted protein degradation is central to its anti-proliferative effects in multiple myeloma cells.

However, like many small molecule drugs, pomalidomide undergoes metabolic transformation in the body, primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4.[3][4][5] This metabolism can influence the drug's pharmacokinetic profile, including its half-life, exposure, and potential for drug-drug interactions. The principle of the kinetic isotope effect suggests that the substitution of hydrogen with deuterium at sites of metabolic oxidation can slow down the rate of metabolism.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.

Potential Advantages of a Deuterated Pomalidomide:

-

Improved Metabolic Stability: Reduced rate of metabolism by CYP enzymes could lead to a longer half-life and increased overall drug exposure (AUC).

-

Enhanced Therapeutic Efficacy: Higher plasma concentrations and prolonged target engagement could potentially lead to improved efficacy.

-

Reduced Metabolite-Mediated Toxicity: Altering the metabolic profile could potentially reduce the formation of any undesirable metabolites.

-

More Consistent Inter-patient Pharmacokinetics: By minimizing the impact of polymorphic CYP enzymes, a deuterated version may exhibit less pharmacokinetic variability among patients.

Mechanism of Action: A Comparative Overview

The fundamental mechanism of action for both deuterated and non-deuterated pomalidomide is expected to be the same: binding to CRBN to induce the degradation of IKZF1 and IKZF3. However, subtle differences in binding affinity or the stability of the ternary complex (CRBN-pomalidomide-neosubstrate) could arise from deuteration, although this has not been experimentally confirmed.

Signaling Pathway

The binding of pomalidomide to CRBN initiates a cascade of events leading to the degradation of IKZF1 and IKZF3, which are critical transcription factors for myeloma cell survival.[1][2]

Caption: Pomalidomide signaling pathway.

Pharmacokinetics: Anticipated Differences

While pharmacokinetic data for deuterated pomalidomide is not available, we can project potential differences based on the known metabolism of the non-deuterated form. Pomalidomide is metabolized through hydroxylation (primarily by CYP1A2 and CYP3A4) and hydrolysis.[3][4][5] Deuteration at the sites of hydroxylation is expected to slow down this metabolic pathway.

Data Presentation

The following table summarizes the known pharmacokinetic parameters of non-deuterated pomalidomide and provides a projected comparison for a deuterated analog. Note: The values for deuterated pomalidomide are hypothetical and for illustrative purposes only.

| Parameter | Non-Deuterated Pomalidomide | Projected Deuterated Pomalidomide | Reference |

| Absorption | |||

| Tmax (hours) | 2-3 | Likely similar | [8] |

| Bioavailability | >70% | Potentially higher | [8] |

| Distribution | |||

| Protein Binding | 12-44% | Likely similar | [9] |

| Metabolism | |||

| Primary Enzymes | CYP1A2, CYP3A4 | CYP1A2, CYP3A4 (reduced activity) | [3][4][5] |

| Major Pathways | Hydroxylation, Hydrolysis | Reduced hydroxylation, Hydrolysis | [3][4] |

| Elimination | |||

| Half-life (t½) | ~7.5 hours | Potentially longer | [8] |

| Excretion | Mainly renal (as metabolites) | Slower renal clearance of metabolites | [8] |

Experimental Protocols

To empirically determine the differences between deuterated and non-deuterated pomalidomide, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key comparative assays.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of deuterated and non-deuterated pomalidomide in human liver microsomes.

Methodology:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of each compound (deuterated and non-deuterated pomalidomide) in a suitable solvent (e.g., DMSO).

-

In separate microcentrifuge tubes, combine human liver microsomes (e.g., 0.5 mg/mL final concentration), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM final concentration).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

For negative controls, add buffer instead of the NADPH-regenerating system.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

-

Caption: In vitro metabolic stability workflow.

Cereblon Binding Assay

Objective: To compare the binding affinity of deuterated and non-deuterated pomalidomide to the CRBN protein.

Methodology (Competitive Binding Assay):

-

Reagents and Materials:

-

Purified recombinant human CRBN protein.

-

A fluorescently labeled pomalidomide analog (tracer).

-

Assay buffer.

-

Deuterated and non-deuterated pomalidomide (competitors).

-

-

Assay Procedure:

-

In a microplate, add a fixed concentration of CRBN protein and the fluorescent tracer.

-

Add increasing concentrations of either deuterated or non-deuterated pomalidomide.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Detection:

-

Measure the fluorescence polarization (FP) of the samples. A decrease in FP indicates displacement of the tracer by the competitor.

-

-

Data Analysis:

-

Plot the FP signal against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that displaces 50% of the tracer) for each compound.

-

IKZF1 and IKZF3 Degradation Assay

Objective: To compare the ability of deuterated and non-deuterated pomalidomide to induce the degradation of IKZF1 and IKZF3 in multiple myeloma cells.

Methodology (Western Blot):

-

Cell Culture and Treatment:

-

Culture a multiple myeloma cell line (e.g., MM.1S) to an appropriate density.

-

Treat the cells with various concentrations of deuterated or non-deuterated pomalidomide for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the IKZF1 and IKZF3 levels to the loading control.

-

Conclusion and Future Directions

The deuteration of pomalidomide presents a compelling strategy for potentially improving its therapeutic index. Based on the principles of the kinetic isotope effect and the known metabolic pathways of pomalidomide, a deuterated analog is anticipated to exhibit enhanced metabolic stability, leading to a longer half-life and increased drug exposure. While the fundamental mechanism of action via CRBN-mediated degradation of IKZF1 and IKZF3 is expected to remain unchanged, the improved pharmacokinetic profile could translate to enhanced efficacy and a more favorable dosing regimen.

However, it is crucial to emphasize that these are projections based on scientific principles. Rigorous preclinical and clinical studies are required to definitively characterize the pharmacokinetic, pharmacodynamic, and safety profiles of deuterated pomalidomide and to ascertain its potential clinical advantages over the non-deuterated parent compound. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations. The findings from these studies will be instrumental in determining the future role of deuterated pomalidomide in the treatment of multiple myeloma and other hematological malignancies.

References

- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mttlab.eu [mttlab.eu]

- 3. In Vivo Assessment of the Effect of CYP1A2 Inhibition and Induction on Pomalidomide Pharmacokinetics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pomalidomide: evaluation of cytochrome P450 and transporter-mediated drug-drug interaction potential in vitro and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Assessment of the Effect of CYP1A2 Inhibition and Induction on Pomalidomide Pharmacokinetics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 7. scispace.com [scispace.com]

- 8. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mercell.com [mercell.com]

Pomalidomide-d3: A Technical Guide to Metabolic Stability and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic stability and biotransformation pathways of pomalidomide, with a focus on the implications for its deuterated analog, Pomalidomide-d3. While specific experimental data on the metabolic stability of this compound is not extensively available in public literature, this guide leverages the substantial body of research on pomalidomide to infer and discuss the expected metabolic fate of its deuterated form. Deuteration is a common strategy in drug development to alter pharmacokinetic profiles, often by slowing the rate of metabolism.[1][2]

Executive Summary

Pomalidomide is an immunomodulatory agent with significant anti-angiogenic and antineoplastic properties, primarily used in the treatment of multiple myeloma.[3][] Its metabolism is well-characterized and involves multiple pathways, including cytochrome P450 (CYP)-mediated hydroxylation, hydrolysis, and subsequent glucuronidation.[3][5][6] The primary CYP isozymes responsible for the oxidative metabolism of pomalidomide are CYP1A2 and CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[3][5][7][8][9] The resulting metabolites are pharmacologically significantly less active than the parent compound and are predominantly excreted in the urine.[5][6] this compound, a deuterated version of pomalidomide, is often used as an internal standard in analytical methods.[1] The introduction of deuterium at specific positions can potentially alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which may lead to a more stable metabolic profile.[2]

Pomalidomide Pharmacokinetics

A solid understanding of the pharmacokinetic properties of pomalidomide is essential for interpreting its metabolic stability.

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 2 - 3 hours | [3][10] |

| Half-life (t1/2) in healthy subjects | 9.4 hours | [10] |

| Half-life (t1/2) in multiple myeloma patients | 7.5 hours | [9][10] |

| Protein Binding | 12% - 44% | [9] |

| Primary Route of Excretion | Urine (~73%) | [3][5][6] |

| Fecal Excretion | ~15% | [3][5][6] |

| Unchanged Drug in Urine | ~2% | [10] |

| Unchanged Drug in Feces | ~8% | [10] |

Metabolic Pathways of Pomalidomide

The biotransformation of pomalidomide is extensive and occurs through three primary pathways.

Cytochrome P450-Mediated Hydroxylation

The initial and a major metabolic route for pomalidomide is hydroxylation, primarily mediated by CYP1A2 and CYP3A4.[5][7][8] This oxidative reaction leads to the formation of hydroxylated metabolites, with 5-hydroxy pomalidomide being a notable product.[5] These hydroxylated intermediates can then undergo further metabolism.

Hydrolysis

Another significant metabolic pathway is the hydrolysis of the glutarimide ring of pomalidomide.[5][6] This process contributes to the clearance of the drug.

Glucuronidation

Following hydroxylation, the metabolites can be conjugated with glucuronic acid, a phase II metabolic reaction, to form more water-soluble glucuronides that are readily excreted.[5][6]

The following diagram illustrates the key metabolic pathways of pomalidomide.

Caption: Metabolic pathways of Pomalidomide.

Experimental Protocols for Metabolic Stability Assessment

The following are generalized protocols that can be adapted to assess the metabolic stability of this compound.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t1/2) of a test compound.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2), and the test compound (e.g., 1 µM this compound) in a phosphate buffer (pH 7.4).

-

Incubation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound. Incubate at 37°C in a shaking water bath.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) / (mg/mL microsomes)).

Caption: Workflow for HLM Metabolic Stability Assay.

Metabolite Identification in Human Hepatocytes

Objective: To identify the major metabolites of a test compound.

Methodology:

-

Cell Culture: Plate cryopreserved human hepatocytes and allow them to attach.

-

Incubation: Treat the hepatocytes with the test compound (e.g., 10 µM this compound) in an appropriate culture medium. Incubate at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: At specified time points, collect both the cell culture medium and the cell lysate.

-

Sample Preparation: Extract the samples using a suitable method (e.g., protein precipitation with acetonitrile or solid-phase extraction).

-

LC-HRMS Analysis: Analyze the extracts using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Data Interpretation: Compare the metabolite profiles with control samples (vehicle-treated hepatocytes) to identify drug-related metabolites.

Implications of Deuteration on Pomalidomide Metabolism

The replacement of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly. This is known as the primary kinetic isotope effect.[2]

For this compound, if the deuterium atoms are located at a site of primary metabolic attack by CYP enzymes, a decrease in the rate of hydroxylation could be expected. This would likely result in:

-

Increased metabolic stability: A longer in vitro half-life and lower intrinsic clearance.

-

Altered metabolite profile: A potential shift in the ratios of different metabolites, as alternative metabolic pathways may become more prominent.

-

Modified pharmacokinetic profile in vivo: Potentially leading to higher plasma exposure (AUC) and a longer elimination half-life.

It is crucial to conduct specific in vitro and in vivo studies with this compound to confirm these theoretical effects and to quantify the impact of deuteration on its overall disposition.

Conclusion

Pomalidomide undergoes extensive metabolism primarily through CYP-mediated hydroxylation and hydrolysis. Its deuterated analog, this compound, is anticipated to exhibit altered metabolic stability due to the kinetic isotope effect. The provided experimental protocols offer a framework for investigating the precise metabolic fate of this compound. A thorough understanding of its biotransformation is critical for its application in research and development, particularly if it is being considered for therapeutic use beyond its role as an analytical standard. Further studies are warranted to fully elucidate the metabolic pathways and stability of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 5. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pomalidomide: evaluation of cytochrome P450 and transporter-mediated drug-drug interaction potential in vitro and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Pomalidomide-d3 supplier and quality specifications

An In-depth Guide to Supplier Specifications, Quality Control, and Mechanism of Action for Drug Development Professionals

Pomalidomide-d3 is the deuterated form of Pomalidomide, a third-generation immunomodulatory drug (IMiD) used in the treatment of multiple myeloma. The incorporation of deuterium (a stable, non-radioactive isotope of hydrogen) provides a heavier molecular mass, making this compound an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). Its use is critical for accurately measuring the concentration of Pomalidomide in biological matrices during pharmacokinetic and pharmacodynamic studies. This guide provides an overview of this compound suppliers, quality specifications, analytical testing protocols, and the core mechanism of action of its non-deuterated parent compound.

Suppliers and Quality Specifications

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. Key suppliers include MedChemExpress and Pharmaffiliates. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to ensure the material meets the stringent quality requirements for experimental use.

The following table summarizes typical quality specifications for Pomalidomide and its deuterated analog based on data from various suppliers. Researchers should always refer to the supplier-specific CoA for exact values.

| Parameter | Specification | Typical Analytical Method |

| Chemical Identity | ||

| Chemical Name | 4-amino-2-(2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione-d3 | Mass Spectrometry (MS), NMR |

| Molecular Formula | C₁₃H₈D₃N₃O₄ | Elemental Analysis |

| Molecular Weight | ~276.27 g/mol | Mass Spectrometry (MS) |

| Purity & Quality | ||

| Appearance | Light yellow to green-yellow solid | Visual Inspection |

| Chemical Purity | ≥98% (typically >99%) | HPLC, UPLC |

| Isotopic Enrichment | ≥98% atom D | Mass Spectrometry (MS) |

| ¹H NMR Spectrum | Consistent with structure | NMR Spectroscopy |

| Physical Properties | ||

| Solubility | Soluble in DMSO | Solvent Miscibility Test |

| Storage & Handling | ||

| Storage (Powder) | -20°C for long-term (up to 3 years) | |

| Storage (In Solvent) | -80°C (up to 1 year), -20°C (up to 6 months) |

Specifications are compiled from publicly available data and should be confirmed with the supplier's Certificate of Analysis.

Mechanism of Action: Cereblon-Mediated Protein Degradation

Pomalidomide exerts its therapeutic effects by acting as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN)[][2][3][4][5]. This binding event alters the substrate specificity of the E3 ligase, leading it to recognize and recruit "neosubstrate" proteins that it would not normally target. In the context of multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[][2].

Once recruited to the CRL4-CRBN complex, Ikaros and Aiolos are tagged with ubiquitin molecules (polyubiquitination). This tagging marks them for destruction by the cell's proteasome, leading to their rapid degradation[][6]. The degradation of these transcription factors has a dual effect:

-

Direct Anti-Myeloma Activity: Ikaros and Aiolos are critical for the survival and proliferation of myeloma cells. Their degradation leads to cell cycle arrest and apoptosis (programmed cell death) of the cancer cells.

-

Immunomodulatory Effects: The degradation of these factors in T cells leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity, boosting the patient's immune response against the tumor[4][6][7].

The diagram below illustrates this key signaling pathway.

Experimental Protocols for Quality Control

Ensuring the purity and identity of this compound is paramount for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) is the primary method for determining chemical purity, while LC-MS is used to confirm identity and isotopic enrichment.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is a representative method for assessing the chemical purity of Pomalidomide and its deuterated analogs.

Objective: To separate this compound from any potential impurities and quantify its purity as a percentage of the total peak area.

Methodology:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Waters ODS, 250 mm x 4.6 mm, 5 µm particle size)[8].

-

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent. A common composition is a mixture of phosphate buffer and acetonitrile[8][9].

-

Example: Buffer (pH 3.0) and Acetonitrile in a 30:70 v/v ratio[10].

-

-

Flow Rate: 1.0 mL/min[8].

-

Injection Volume: 20 µL[8].

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound reference standard.

-

Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of ~74 µg/mL[9].

-

Sonicate the solution for 15-20 minutes to ensure complete dissolution[9][10].

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram for a sufficient runtime (e.g., 8-10 minutes) to allow for the elution of the main peak and any impurities.

-

Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

-

Identity and Isotopic Enrichment by LC-MS

This protocol is essential for confirming the molecular weight of this compound and verifying the successful incorporation of deuterium atoms.

Objective: To confirm the mass-to-charge ratio (m/z) of the this compound molecule and assess the percentage of the deuterated form relative to any residual non-deuterated Pomalidomide.

Methodology:

-

Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

-

Chromatography: A rapid LC method is typically used to separate the analyte from the sample matrix before it enters the mass spectrometer.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).

-

For bioanalytical applications, a protein precipitation step is performed on the plasma sample, followed by centrifugation[11]. A small aliquot of the deuterated internal standard is spiked into the human plasma before precipitation[11].

-

-

Mass Spectrometry:

-

The mass spectrometer is operated in positive ion mode.

-

The system is set to monitor for the specific m/z of this compound. The expected molecular weight is approximately 276.27 Da[12].

-

The relative intensities of the ion corresponding to this compound and the ion for non-deuterated Pomalidomide (m/z ~273.24) are measured.

-

-

Analysis: The isotopic enrichment is calculated based on the relative peak areas of the deuterated and non-deuterated forms. A high percentage (>98%) confirms the quality of the labeled standard.

The workflow for a typical bioanalytical study using this compound as an internal standard is depicted below.

References

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 7. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. ijisrt.com [ijisrt.com]

- 11. sciex.com [sciex.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Pomalidomide-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of Pomalidomide-d3, a deuterated analog of the potent immunomodulatory agent Pomalidomide. This guide covers its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data to support preclinical and clinical research.

Core Compound Specifications

This compound is a stable, isotopically labeled form of Pomalidomide, which is a third-generation immunomodulatory drug (IMiD). The incorporation of deuterium atoms can be useful in pharmacokinetic studies to differentiate the administered drug from its metabolites.

| Parameter | Value |

| CAS Number | 2093128-28-8 |

| Molecular Formula | C₁₃H₈D₃N₃O₄ |

| Molecular Weight | Approx. 276.26 g/mol |

| Appearance | White to off-white solid |

| Synonyms | CC-4047-d3 |

Mechanism of Action

Pomalidomide exerts its pleiotropic effects—antineoplastic, anti-angiogenic, and immunomodulatory—primarily through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[] By binding to CRBN, Pomalidomide acts as a "molecular glue," inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][2]

The degradation of these transcription factors, which are critical for the survival and proliferation of multiple myeloma cells, leads to a cascade of downstream effects.[3] This includes the downregulation of key oncogenic proteins such as c-Myc and Interferon Regulatory Factor 4 (IRF4).[3] Concurrently, the degradation of Ikaros and Aiolos in T cells alleviates their repressive effect on the Interleukin-2 (IL-2) promoter, leading to increased IL-2 production and enhanced T-cell and Natural Killer (NK) cell-mediated anti-tumor immunity.[2][4]

Quantitative Data

The following tables summarize key quantitative data for Pomalidomide, which is expected to be comparable for this compound in terms of pharmacodynamic activity.

In Vitro Activity

| Assay | Cell Line | IC₅₀ Value | Reference |

| TNF-α Inhibition | PBMCs | 13 nM | [5] |

| Cell Proliferation | RPMI8226 (Multiple Myeloma) | 8 µM (at 48h) | [6] |

| Cell Proliferation | OPM2 (Multiple Myeloma) | 10 µM (at 48h) | [6] |

| CRBN Binding (S-enantiomer) | Affinity Beads | ~10 µM | [7] |

| Ikaros Degradation (DC₅₀) | MM1S | 8.7 nM | [8] |

Pharmacokinetic Parameters (in Multiple Myeloma Patients)

| Parameter | Value | Reference |

| Half-life (t₁/₂) | ~7.5 hours | [9] |

| Apparent Clearance (CL/F) | 6.5 - 10.8 L/h | [9] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2 - 3 hours | [10] |

| Apparent Volume of Distribution (Vd/F) | 62 - 138 L | [10] |

| Protein Binding | 12 - 44% | [10] |

Clinical Efficacy (in Relapsed/Refractory Multiple Myeloma)

| Study | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| CC-4047-MM-002 | Pomalidomide + low-dose Dexamethasone | 29% | 7.4 months (median response duration) | [11] |

| POSEIDON | Pomalidomide + Dexamethasone | Not Reported | 6.3 months | [12] |

| Phase III Trial | Pomalidomide + low-dose Dexamethasone | ~31% | 4.0 months | [13] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are outlines of common protocols used to assess the activity of Pomalidomide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of Pomalidomide on the proliferation of multiple myeloma cell lines.

-

Cell Seeding : Plate multiple myeloma cells (e.g., RPMI8226, OPM2) in 96-well plates at a density of 5 x 10³ cells/well.

-

Treatment : Add varying concentrations of Pomalidomide (e.g., 0.01 µM to 50 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition : Add MTT solution to each well and incubate for an additional 4 hours to allow for formazan crystal formation.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6]

Western Blot for Ikaros and Aiolos Degradation

This protocol is designed to visualize the Pomalidomide-induced degradation of Ikaros and Aiolos.

-

Cell Treatment : Culture multiple myeloma or T-cells and treat with Pomalidomide at various concentrations and time points.

-

Cell Lysis : Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities to determine the extent of protein degradation relative to the loading control.[14]

In Vivo Xenograft Model

This protocol outlines a general approach for evaluating the anti-tumor efficacy of Pomalidomide in a mouse model of multiple myeloma.

-

Cell Implantation : Subcutaneously inject a human multiple myeloma cell line (e.g., H929) into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Groups : Randomize the mice into treatment groups, such as vehicle control, Pomalidomide alone, dexamethasone alone, and Pomalidomide in combination with dexamethasone.

-

Drug Administration : Administer Pomalidomide orally (e.g., 3 mg/kg per day) and dexamethasone as per the study design.

-

Tumor Measurement : Measure the tumor volume regularly (e.g., twice a week) using calipers.

-

Monitoring : Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint : Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

-

Analysis : Compare the tumor growth rates and survival between the different treatment groups to assess efficacy.

References

- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. FDA aproves pomalidomide for multiple myeloma where two prior therapies have failed - ecancer [ecancer.org]

- 12. Pomalidomide plus dexamethasone for patients with relapsed or refractory multiple myeloma: Final results of the non-interventional study POSEIDON and comparison with the pivotal phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]

- 14. researchgate.net [researchgate.net]

Solubility Profile of Pomalidomide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pomalidomide-d3, a deuterated analog of Pomalidomide. The information presented herein is intended to support research and development activities by providing essential data on solvent compatibility and solution preparation.

Core Solubility Data

The solubility of Pomalidomide and its deuterated form, this compound, has been determined in a range of common laboratory solvents. The quantitative data is summarized in the table below for ease of comparison. It is important to note that deuteration can slightly alter the physicochemical properties of a molecule, which may influence its solubility.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | DMSO | Not Specified | 50 mg/mL[1] |

| Pomalidomide | DMSO | Not Specified | ~55 mg/mL[2] |

| Pomalidomide | DMSO | 25 | 54 mg/mL (197.62 mM)[3] |

| Pomalidomide | DMSO | Not Specified | 27.32 mg/mL (100 mM) |

| Pomalidomide | DMSO | Not Specified | ≥14 mg/mL[4][5] |

| Pomalidomide | DMSO | Not Specified | ~15 mg/mL[6] |

| Pomalidomide | Dimethyl formamide | Not Specified | ~10 mg/mL[6] |

| Pomalidomide | 1:6 DMSO:PBS (pH 7.2) | Not Specified | ~0.14 mg/mL[6] |

| Pomalidomide | Water | Not Specified | Insoluble[3][7] |

| Pomalidomide | Water | Not Specified | <1 mg/mL[2][8] |

| Pomalidomide | Aqueous solutions (all pH) | Not Specified | ~0.01 mg/mL[9] |

| Pomalidomide | Ethanol | Not Specified | Insoluble[3][7] |

| Pomalidomide | Ethanol | Not Specified | Very slightly soluble[8] |

| Pomalidomide | Methanol | Not Specified | Very slightly soluble[8] |

| Pomalidomide | Acetone | Not Specified | Slightly soluble[8] |

| Pomalidomide | Acetonitrile | Not Specified | Slightly soluble[8] |

| Pomalidomide | Methylene chloride | Not Specified | Slightly soluble[8] |

Note: The molecular weight of Pomalidomide is 273.24 g/mol , and this compound is approximately 276.26 g/mol .

Experimental Protocols

Preparation of Stock Solutions in Organic Solvents

A standard protocol for preparing a stock solution of Pomalidomide or this compound in an organic solvent such as DMSO is as follows:

-

Weigh the desired amount of this compound solid in a suitable container.

-

Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration.

-

To facilitate dissolution, the mixture can be subjected to ultrasonication.[1]

-

It is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][7]

-

For prolonged storage, it is advisable to purge the solution with an inert gas to prevent degradation.[6] Stock solutions in DMSO can typically be stored at -20°C for up to one month or -80°C for up to six months.[1][4][5]

Preparation of Aqueous Solutions

Due to the poor aqueous solubility of this compound, a two-step process is recommended for preparing aqueous solutions:

-

Prepare a concentrated stock solution in DMSO as described above.[6]

-

Dilute the DMSO stock solution with the desired aqueous buffer (e.g., PBS) to the final working concentration.[6]

-

It is important to note that aqueous solutions of Pomalidomide are not recommended for storage for more than one day.[6]

Pomalidomide's Mechanism of Action: A Signaling Pathway

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action that primarily involves the modulation of the E3 ubiquitin ligase complex. The key signaling pathway is depicted in the diagram below.

Caption: Pomalidomide's mechanism of action.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of a compound like this compound involves preparing saturated solutions and quantifying the dissolved solute.

Caption: General workflow for solubility determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pomalidomide CAS#: 19171-19-8 [m.chemicalbook.com]

- 5. Pomalidomide | 19171-19-8 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. WO2017121530A1 - Crystal forms of immunomodulatory drug pomalidomide and co-crystal with gentisic acid - Google Patents [patents.google.com]

- 9. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Pomalidomide-d3 as an Internal Standard in LC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pomalidomide-d3 as an internal standard in the quantitative analysis of pomalidomide in biological matrices by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Pomalidomide is a potent immunomodulatory agent, a derivative of thalidomide, used in the treatment of multiple myeloma. Accurate and reliable quantification of pomalidomide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, chromatography, and ionization, leading to improved accuracy and precision of the analytical method.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₃H₈D₃N₃O₄ |

| Appearance | Solid |

| Deuterium Incorporation | ≥98% |

Experimental Protocols

Several validated LC-MS/MS methods have been developed for the quantification of pomalidomide in human plasma. The following protocols are a synthesis of established methodologies.

Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for sample cleanup.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Spike with 10 µL of this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Ethyl acetate

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 Acetonitrile:Water)

Protocol:

-

To a 2 mL microcentrifuge tube, add 200 µL of human plasma.

-

Spike with 20 µL of this compound internal standard working solution.

-

Add 1 mL of ethyl acetate.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of reconstitution solution.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of pomalidomide using this compound as an internal standard.

Table 1: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| LC System | UPLC System | HPLC System |

| Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 4.6 x 100 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium acetate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 5 min | 10-90% B over 8 min |

| Flow Rate | 0.4 mL/min | 0.8 mL/min |

| Column Temperature | 40°C | 35°C |

| Injection Volume | 5 µL | 10 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Pomalidomide) | m/z 274.1 → 163.1 |

| MRM Transition (this compound) | m/z 277.1 → 166.1 |

| Collision Energy | Optimized for specific instrument |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

Method Validation Data

The use of this compound as an internal standard provides excellent method performance. The following table summarizes typical validation parameters.

Table 3: Method Validation Summary

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal to none |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of pomalidomide using this compound as an internal standard.

Pomalidomide Signaling Pathway

Pomalidomide exerts its therapeutic effects through a complex mechanism of action involving the E3 ubiquitin ligase complex containing Cereblon (CRBN).[][2][3] This leads to the degradation of specific transcription factors and subsequent downstream effects.

Conclusion

This compound is an ideal internal standard for the LC-MS/MS quantification of pomalidomide in biological matrices. Its use ensures high accuracy, precision, and reliability of the analytical method, which is essential for regulated bioanalysis in clinical and research settings. The protocols and data presented here provide a solid foundation for the development and validation of robust bioanalytical methods for pomalidomide.

References

Application Notes and Protocols for the Use of Pomalidomide-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide is an immunomodulatory agent with potent anti-neoplastic and anti-angiogenic properties, approved for the treatment of multiple myeloma. Pharmacokinetic (PK) studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens and ensures therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Pomalidomide-d3, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The co-eluting deuterated standard compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification of the analyte.[1][2][3][4] This document provides a detailed protocol for the use of this compound in pharmacokinetic studies, including a validated LC-MS/MS method for the quantification of Pomalidomide in plasma.

Pomalidomide Signaling Pathway

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action. It directly binds to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] This degradation results in immunomodulatory effects, including T-cell and Natural Killer (NK) cell activation, and direct anti-proliferative and pro-apoptotic effects on myeloma cells.[5][7] Pomalidomide also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels.[7]

Caption: Pomalidomide's mechanism of action.

Experimental Protocol: Quantification of Pomalidomide in Human Plasma

This protocol outlines a robust and sensitive LC-MS/MS method for the quantification of pomalidomide in human plasma, utilizing this compound as an internal standard.

Materials and Reagents

-

Pomalidomide analytical standard

-

This compound (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Ultrapure water

Stock and Working Solutions

-

Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pomalidomide in an appropriate solvent such as DMSO or methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Pomalidomide stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma into the respective tubes.

-

Add 10 µL of the this compound working solution to all tubes except for the blank matrix.

-

To the calibration standards and QCs, add the corresponding Pomalidomide working solution.

-

Add 150 µL of acetonitrile to all tubes to precipitate plasma proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative conditions and may require optimization for specific instrumentation.

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10-20% B, ramp to 90-95% B, hold, and re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pomalidomide: m/z 274.1 > 163.1; this compound: m/z 277.1 > 163.1 |

| Collision Energy | Optimize for specific instrument |

| Dwell Time | 100-200 ms |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the data presentation section.

Pharmacokinetic Study Workflow

A typical pharmacokinetic study involves the administration of Pomalidomide to subjects, followed by the collection of plasma samples at various time points. The concentration of Pomalidomide in these samples is then determined using the validated LC-MS/MS method.

Caption: Workflow for a pharmacokinetic study.

Data Presentation: Summary of Bioanalytical Method Validation Parameters

The following tables summarize typical acceptance criteria and representative data for a validated LC-MS/MS assay for Pomalidomide in human plasma.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Pomalidomide | 0.1 - 500 | ≥ 0.99[8] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.1 | < 20% | < 20% | ± 20% |

| Low QC | 0.3 | < 15% | < 15% | ± 15% |

| Mid QC | 50 | < 15% | < 15% | ± 15% |

| High QC | 400 | < 15% | < 15% | ± 15% |

Data presented are typical values and may vary based on the specific laboratory and instrumentation. The coefficient of variation (%CV) should be less than 15% for all QC levels except for the LLOQ, where it should be less than 20%.[9] The accuracy should be within ±15% of the nominal concentration, and ±20% for the LLOQ.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 0.3 | > 85% | 85 - 115% |

| Mid QC | 50 | > 85% | 85 - 115% |

| High QC | 400 | > 85% | 85 - 115% |

Extraction recovery and matrix effect should be consistent and reproducible across the concentration range.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of Pomalidomide in plasma samples. This methodology is well-suited for pharmacokinetic studies, enabling researchers and drug development professionals to accurately characterize the ADME properties of Pomalidomide and to inform its clinical use. The detailed protocol and validation parameters provided in these application notes serve as a comprehensive guide for the implementation of this essential bioanalytical technique.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A validated UPLC-MS/MS assay using negative ionization mode for high-throughput determination of pomalidomide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]